7-O-乙基皂甙元

描述

7-O-Ethylmorroniside is an iridoid glucoside that is derived from the fruit of Cornus officinalis . This plant is a traditional medicine in China and is used for the treatment of kidney diseases, including diabetic nephropathy .

Molecular Structure Analysis

The molecular formula of 7-O-Ethylmorroniside is C19H30O11 . Its molecular weight is 434.44 . The InChI code is 1S/C19H30O11/c1-4-26-12-5-9-10 (17 (24)25-3)7-27-18 (13 (9)8 (2)28-12)30-19-16 (23)15 (22)14 (21)11 (6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8-,9+,11+,12+,13+,14+,15-,16+,18-,19-/m0/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-O-Ethylmorroniside include a density of 1.4±0.1 g/cm3, a boiling point of 611.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±4.0 mmHg at 25°C . It also has an enthalpy of vaporization of 104.2±6.0 kJ/mol, a flash point of 211.6±25.0 °C, and an index of refraction of 1.566 .科学研究应用

中药质量控制: 7-O-乙基皂甙元被确认为山茱萸中的一种高极性成分,山茱萸是一种传统药材。王等人 (2018) 的一项研究开发了一种同时测定包括 7-O-乙基皂甙元在内的高极性成分的方法,以实现山茱萸的全面质量控制 (王等人,2018)。

化学成分分析: 王等人 (2012) 对传统方剂六味地黄丸的研究确定 7-O-乙基皂甙元为其化学成分之一。本研究旨在阐明方剂中活性成分的物质基础 (王等人,2012)。

抗炎潜力: Takeda 等人 (2010) 的一项研究探索了肉桂酸皂甙元结合物,其中包括 7-O-乙基皂甙元,以了解其抗炎活性。该研究表明,该结合物通过抑制 E-选择蛋白的表达表现出显着的抗炎活性 (Takeda 等人,2010)。

安全和危害

作用机制

Target of Action

7-O-Ethylmorroniside is an iridoid glucoside found in the fruit of Cornus officinalis, a traditional medicine in China . It is primarily targeted towards kidney diseases, including diabetic nephropathy .

Mode of Action

It is known to be used as an α-glucosidase inhibitor in drugs and health foods to prevent a decrease in glucose tolerance, diabetes, and obesity .

Biochemical Pathways

Given its role as an α-glucosidase inhibitor, it likely impacts the carbohydrate digestion pathway by inhibiting the breakdown of complex sugars into glucose .

Pharmacokinetics

As a glucosidase inhibitor, it is likely to be absorbed in the intestines and distributed throughout the body, particularly to the kidneys given its therapeutic target .

Result of Action

The primary result of 7-O-Ethylmorroniside’s action is the inhibition of α-glucosidase, which prevents the breakdown of complex sugars into glucose. This can help manage blood glucose levels, making it a potential therapeutic agent for conditions like diabetes and obesity .

生化分析

Biochemical Properties

7-O-Ethylmorroniside plays a significant role in biochemical reactions, primarily as an α-glucosidase inhibitor. This inhibition is crucial for preventing glucose intolerance, diabetes, and obesity . The compound interacts with various enzymes, including α-glucosidase, by binding to its active site and inhibiting its activity. This interaction reduces the breakdown of carbohydrates into glucose, thereby lowering blood sugar levels .

Cellular Effects

7-O-Ethylmorroniside exerts several effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in kidney cells, 7-O-Ethylmorroniside modulates the expression of genes involved in inflammation and oxidative stress, thereby providing a protective effect against diabetic nephropathy . Additionally, it affects the metabolism of glucose and lipids, contributing to its anti-diabetic properties .

Molecular Mechanism

At the molecular level, 7-O-Ethylmorroniside exerts its effects through various mechanisms. It binds to the active site of α-glucosidase, inhibiting its enzymatic activity and reducing glucose absorption . Furthermore, it modulates the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects . These molecular interactions contribute to its therapeutic potential in managing diabetes and related complications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-O-Ethylmorroniside have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 7-O-Ethylmorroniside maintains its protective effects on kidney cells, reducing inflammation and oxidative stress over time . These findings suggest that the compound has sustained therapeutic potential in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 7-O-Ethylmorroniside vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound provide significant therapeutic benefits, including reduced blood sugar levels and improved kidney function . At high doses, 7-O-Ethylmorroniside may exhibit toxic or adverse effects, such as gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

7-O-Ethylmorroniside is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. The compound interacts with enzymes such as α-glucosidase, modulating their activity and influencing metabolic flux . Additionally, 7-O-Ethylmorroniside affects the levels of various metabolites, contributing to its anti-diabetic and anti-obesity effects .

Transport and Distribution

Within cells and tissues, 7-O-Ethylmorroniside is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, such as the kidneys . The compound’s distribution is crucial for its therapeutic effects, as it ensures that sufficient concentrations reach the target sites .

Subcellular Localization

7-O-Ethylmorroniside exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its interactions with target enzymes and proteins, thereby maximizing its therapeutic potential .

属性

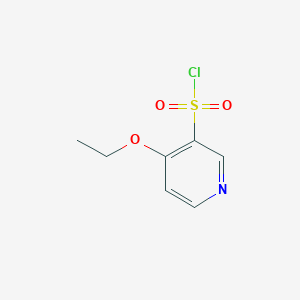

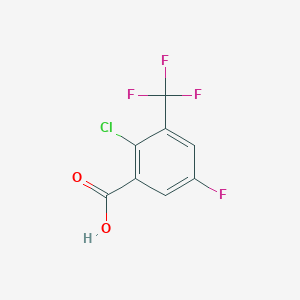

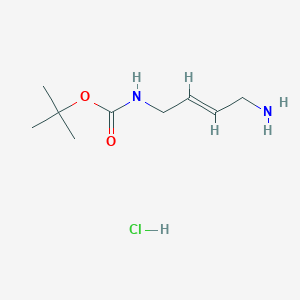

IUPAC Name |

methyl (1S,3R,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8-,9+,11+,12+,13+,14+,15-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKFOLIBBQDADK-LEYKIWRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1C[C@H]2[C@@H]([C@@H](O1)C)[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)

![2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride](/img/structure/B1435650.png)

![[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1435651.png)

![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride](/img/structure/B1435652.png)